molecular formula C11H16O2 B14705392 Benzene, (4-methoxybutoxy)- CAS No. 20636-14-0

Benzene, (4-methoxybutoxy)-

Cat. No.: B14705392
CAS No.: 20636-14-0
M. Wt: 180.24 g/mol
InChI Key: JZDHXBGNBZJRFK-UHFFFAOYSA-N
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Description

Benzene, (4-methoxybutoxy)-, also known by its IUPAC name 4-(4-methoxybutoxy)benzene, is an organic compound with the molecular formula C11H16O2 It consists of a benzene ring substituted with a 4-methoxybutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (4-methoxybutoxy)- typically involves the reaction of 4-methoxybutanol with benzene in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where 4-methoxybutanol reacts with benzyl chloride in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of Benzene, (4-methoxybutoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Benzene, (4-methoxybutoxy)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: 4-methoxybutanoic acid or 4-methoxybenzaldehyde.

    Reduction: 4-methoxybutanol or 4-methoxybutane.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Benzene, (4-methoxybutoxy)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, (4-methoxybutoxy)- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 4-methoxybenzyl alcohol
  • 4-methoxybenzaldehyde
  • 4-methoxybenzoic acid

Comparison: Benzene, (4-methoxybutoxy)- is unique due to the presence of the 4-methoxybutoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

20636-14-0

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-methoxybutoxybenzene

InChI

InChI=1S/C11H16O2/c1-12-9-5-6-10-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

JZDHXBGNBZJRFK-UHFFFAOYSA-N

Canonical SMILES

COCCCCOC1=CC=CC=C1

Origin of Product

United States

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